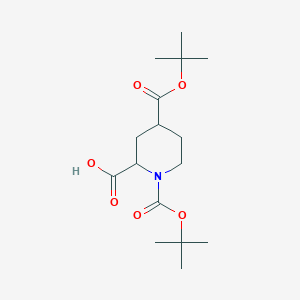
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 5-position, with an ethanamine group attached to the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-5-methylpyridine.
Nucleophilic Substitution: The 4-chloro-5-methylpyridine undergoes a nucleophilic substitution reaction with ethylenediamine under controlled conditions to introduce the ethanamine group at the 3-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the substituents, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Oxides or imines derived from the ethanamine group.
Reduction Products: Reduced derivatives of the pyridine ring or substituents.
Substitution Products: Various functionalized pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
2-(4-Chloro-3-methylpyridin-5-YL)ethanamine: Similar structure but with different substitution pattern.
2-(4-Bromo-5-methylpyridin-3-YL)ethanamine: Bromine instead of chlorine at the 4-position.
2-(4-Chloro-5-ethylpyridin-3-YL)ethanamine: Ethyl group instead of methyl at the 5-position.
Uniqueness: 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The presence of both chlorine and methyl groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
2-(4-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-11-5-7(2-3-10)8(6)9/h4-5H,2-3,10H2,1H3 |
InChI 键 |
MXDIVSKUQDWDMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1Cl)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)



![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)



